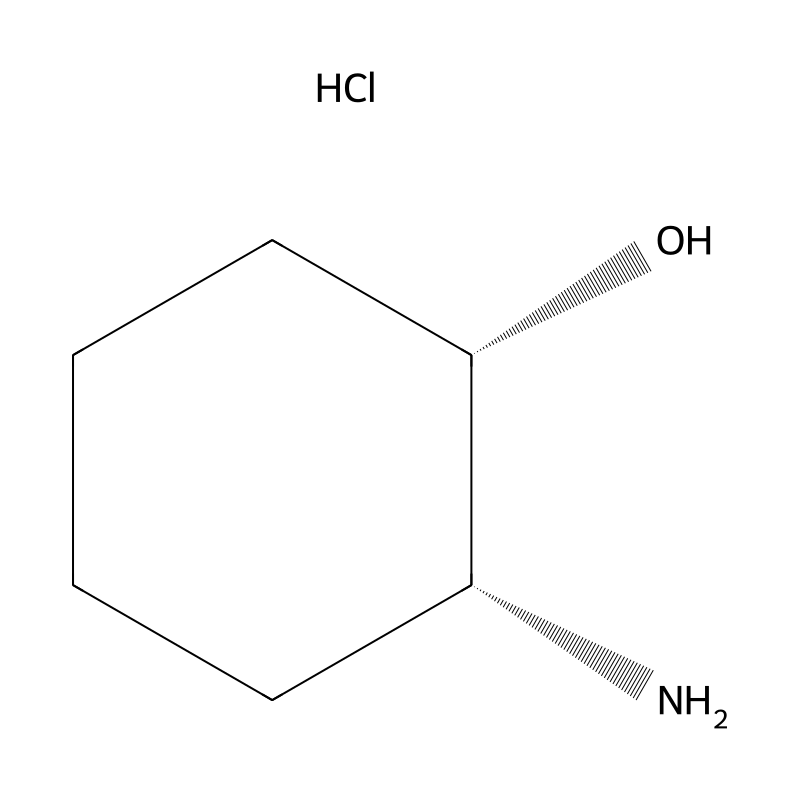(1R,2S)-2-aminocyclohexanol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Application in Quality Control Testing of Dietary Supplements
Field: Pharmaceutical Chemistry
Application Summary: “(1R,2S)-(-)-Ephedrine Hydrochloride Solution” is used as a certified reference standard in the preparation of calibrators or controls for clinical or forensic applications . It’s also used in quality control testing of dietary supplements containing ephedrine .
Method of Application: The compound is prepared in a concentration of 1.0 mg/mL in methanol (as free base) . It’s used as a starting material in the preparation of calibrators or controls .
Results or Outcomes: The use of this compound helps ensure the accuracy and reliability of the testing process, contributing to the safety and efficacy of dietary supplements .
Synthesis of Ester Based on Menthol and GABA
Field: Organic Chemistry
Application Summary: “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride”, a compound similar to “(1R,2S)-2-aminocyclohexanol hydrochloride”, has been synthesized via Steglich esterification . This compound combines the residues of menthol and GABA into one molecule .
Method of Application: The synthesis was carried out using N, N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane .
Results or Outcomes: The target ester was obtained in a 96% yield . The structure of the compound was established by FTIR, HR-MS, 1H-NMR, 13C-NMR spectral analysis, and single crystal X-ray diffraction study .
Application in Clinical and Forensic Applications
Field: Clinical and Forensic Chemistry
Application in Stability Assessment
Field: Microbiology
Application Summary: “(1R,2S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride”, a compound similar to “(1R,2S)-2-aminocyclohexanol hydrochloride”, has been used to assess the stability of plasma and urine samples that were inoculated with Escherichia coli .
Method of Application: The stability of the compound in plasma and urine samples was assessed using the high-performance liquid chromatography (HPLC) technique .
Results or Outcomes: The results of this study can provide valuable information for the development of new antimicrobial agents .
(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral compound characterized by its cyclohexane ring structure with an amino group and a hydroxyl group. This compound belongs to the class of amino alcohols, which are important in various biological and chemical processes. The specific stereochemistry of (1R,2S)-2-aminocyclohexanol is crucial for its biological activity and interaction with biological systems.
- Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides, which are useful in synthesizing more complex molecules.
- Alkylation Reactions: The hydroxyl group can undergo substitution reactions, allowing for the introduction of various alkyl groups.
- Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, which can further participate in condensation reactions.
These reactions are facilitated by the presence of functional groups that allow for nucleophilic attacks and electrophilic substitutions.
(1R,2S)-2-aminocyclohexanol hydrochloride exhibits various biological activities due to its structural features. It has been studied for its potential as a:
- Neuroprotective Agent: Research indicates that compounds with similar structures may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Antidepressant Properties: Some studies suggest that amino alcohols can influence neurotransmitter systems, indicating potential antidepressant effects.
- Chiral Auxiliary: In asymmetric synthesis, this compound can serve as a chiral auxiliary to facilitate the formation of other chiral compounds.
The synthesis of (1R,2S)-2-aminocyclohexanol hydrochloride typically involves:
- Starting Material: Cyclohexanone or cyclohexene is often used as the starting material.
- Reduction Reaction: The ketone can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohol.
- Amine Formation: The alcohol can then be reacted with ammonia or amines under acidic conditions to introduce the amino group.
- Hydrochloride Salt Formation: Finally, the product can be converted into its hydrochloride salt by treatment with hydrochloric acid.
These methods highlight the importance of stereochemistry during synthesis to ensure the desired (1R,2S) configuration is achieved.
(1R,2S)-2-aminocyclohexanol hydrochloride has several applications:
- Pharmaceutical Industry: Used as an intermediate in the synthesis of pharmaceuticals due to its chiral nature.
- Chemical Research: Serves as a building block for developing new compounds with specific biological activities.
- Asymmetric Synthesis: Utilized as a chiral auxiliary in synthetic organic chemistry to create enantiomerically enriched products.
Interaction studies involving (1R,2S)-2-aminocyclohexanol hydrochloride focus on its binding affinity and activity against various biological targets:
- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could reveal insights into its potential therapeutic effects.
- Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in metabolic pathways may help elucidate its biological role and efficacy.
Several compounds share structural similarities with (1R,2S)-2-aminocyclohexanol hydrochloride. These include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Aminocyclopentanol | Five-membered ring with an amino group | Smaller ring size affects reactivity |
| 3-Aminocyclohexanol | Similar cyclohexane structure but different position of amino group | Different stereochemistry leads to varied activity |
| 2-Aminobutanol | Straight-chain structure | Simpler structure may limit biological activity |
| 3-Amino-1-butanol | Similar chain length but branched | Different branching affects physical properties |
The uniqueness of (1R,2S)-2-aminocyclohexanol hydrochloride lies in its specific stereochemistry and cyclohexane framework, which influences its biological activity and potential applications compared to other similar compounds.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








